molecular formula C12H10N2O2 B1593788 3-Nitro-4-biphenylamine CAS No. 4085-18-1

3-Nitro-4-biphenylamine

Cat. No. B1593788
CAS RN: 4085-18-1
M. Wt: 214.22 g/mol
InChI Key: MQDYZYVWFUIEQU-UHFFFAOYSA-N
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Description

3-Nitro-4-biphenylamine (3N4BA) is an organic compound with the molecular formula C12H10N2O2 . It is also known as 4-Biphenylamine, 4’-nitro- . It is a nitrated aromatic amine .


Synthesis Analysis

A process for the preparation of nitro-diphenyl amines is disclosed by decarboxylation of a urethane in the presence of a base at an elevated temperature using tetramethylene sulphone as reaction medium . The urethane can be one formed by the reaction of a nitrophenol with an aromatic isocyanate .


Molecular Structure Analysis

The molecular weight of 3-Nitro-4-biphenylamine is 214.2200 . The structure may be viewed using 3D structure visualization tools .

Scientific Research Applications

  • Medicinal Chemistry

    • Nitrogen-based heterocyclic compounds are promising for the development of novel therapeutic agents .
    • More than 75% of drugs approved by the FDA and currently available in the market are nitrogen-containing heterocyclic moieties .
  • Industrial Antioxidant

    • Diphenylamine, a similar compound, is widely used as an industrial antioxidant .
  • Dye Mordant and Reagent

    • Diphenylamine is also used as a dye mordant and reagent .
  • Agriculture

    • In agriculture, diphenylamine is used as a fungicide and antihelmintic .
  • Stabilizer for Energetic Materials

    • Nitrate ester-based energetic materials often require stabilizers to inhibit and slow down decomposition reactions . Nitrogen-based compounds could potentially serve this role.
  • Development of Novel Materials

    • Nitrogen-based heterocyclic compounds are also used in the synthesis of novel materials .
  • Stabilizer for Energetic Materials

    • Nitrate ester-based energetic materials often require stabilizers to inhibit and slow down decomposition reactions . Nitrogen-based compounds could potentially serve this role .
  • Testing for DNA

    • Diphenylamine, a similar compound, is used in testing for DNA .
  • Apple Scald Inhibitor

    • Diphenylamine is also used as an apple scald inhibitor .
  • Redox Indicator

    • Diphenylamine can be used as a redox indicator .
  • Dyes

    • Diphenylamine is used in the production of dyes .
  • Environmental Fate

    • The environmental fate of diphenylamine is a subject of study .

Safety And Hazards

The safety data sheet for 4-Nitroaniline, a compound similar to 3-Nitro-4-biphenylamine, indicates that it may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-nitro-4-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10N2O2/c13-11-7-6-10(8-12(11)14(15)16)9-4-2-1-3-5-9/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDYZYVWFUIEQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063289
Record name [1,1'-Biphenyl]-4-amine, 3-nitro-
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Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-4-biphenylamine

CAS RN

4085-18-1
Record name 3-Nitro[1,1′-biphenyl]-4-amine
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Record name 3-Nitro-4-biphenylamine
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Record name 2-Nitro-4-phenylaniline
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Record name [1,1'-Biphenyl]-4-amine, 3-nitro-
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Record name [1,1'-Biphenyl]-4-amine, 3-nitro-
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Record name 3-nitrobiphenyl-4-ylamine
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Record name 3-Nitro-4-biphenylamine
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Synthesis routes and methods I

Procedure details

A mixture of potassium hydroxide (2.5 g), 3-nitro-4-acetamido-1,1′-biphenyl (23.5 g), prepared in (A) above, water (6 mL) and ethanol (12 mL) is heated at reflux for one hour. The reaction mixture is cooled to room temperature and then poured into 300 mL of a mixture of water and ice. The solid is collected by filtration and the crude product is recrystallized from methanol (800 mL) to give 14.1 g of the title compound as an orange solid melting at 170-172° C.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
[Compound]
Name
mixture
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 4-bromo-2-nitroaniline 17 (1.0 g, 4.67 mmol), tributylphenyl tin (2.2 g, 6.07 mmol), bis(triphenylphosphine)palladium (II) chloride (164 mg, 0.234 mmol), and triphenylphosphine (613 mg, 2.34 mmol) in DMF (15 ml) was heated under N2 at 120° C. overnight. After the solution was cooled to room temperature, the reaction mixture was directly chromatographed on silica gel eluting with 2-5% EtOAc/Hexane to give 752 mg (75%) of 5 as a yellow solid: mp 169-171° C.; IR (CHCl3) 3517, 3398, 3022, 1635, 1525, 1250; 1H NMR δ 8.38 (1H, d, J=2.2), 7.66 (1H, dd, J=8.7, 2.2), 7.59-7.54 (2H, m), 7.49-7.34 (3H, m), 6.90 (1H, d, J=8.8), 6.13 (NH, brs); 13C NMR δ 144.2, 139.3, 135.0, 130.9, 129.5, 127.8, 126.8. 124.4, 119.8, 112.8; Anal. Calcd for C12H10N2O2 : C, 67.28; H, 4.70; N, 13.08. Found: C, 67.38, H, 4.76; N, 13.01.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
613 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
164 mg
Type
catalyst
Reaction Step One
Name
Yield
75%

Synthesis routes and methods III

Procedure details

A suspension of 2-nitro-4-bromoaniline (5 g, 23 mmol) in toluene was admixed with 2.8 g (23 mmol) of phenylboronic acid, 9.5 g (0.069 mol) of potassium carbonate and 1.3 g of tetrakis(triphenylphosphine)palladium. The mixture was heated to reflux for 4 hours and the reaction was stopped by adding 100 ml of water. The mixture was extracted with ethyl acetate and dried over sodium sulphate, and the solvent was removed under reduced pressure. Purification by column chromatography gave 3.6 g (73% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
9.5 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
1.3 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JE Simpson, GH Daub, FN Hayes - The Journal of Organic …, 1973 - ACS Publications
… 3-Nitro-4-biphenylamine (10) prepared from 4-nitrobiphenyl (4) by modification of the procedure described by Campbell, Anderson, and Gilmore,7 was …
Number of citations: 13 pubs.acs.org

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